3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
Description
Properties
IUPAC Name |
3-hydroxy-N-methyl-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-8(11)5-6(10)7-3-2-4-12-7/h2-4,6,10H,5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJGVSCWJUOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide. This reaction can be carried out using whole cells of Rhodotorula glutinis, which reduce the ketone group to a hydroxy group with high enantioselectivity . The reaction conditions typically involve a substrate concentration of 30 g/L and a reaction time of 48 hours at a controlled temperature .
Industrial Production Methods
Industrial production of this compound can leverage the same bioreduction process due to its high efficiency and selectivity. The use of biocatalysts like Rhodotorula glutinis is advantageous as it minimizes the risk of metal contamination and achieves high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide primarily undergoes reduction reactions. For instance, it can be further reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide using reagents like borane or lithium aluminium hydride without loss of enantiopurity .
Common Reagents and Conditions
Borane: Used for reduction reactions.
Lithium Aluminium Hydride: Another reducing agent used for further reduction of the compound.
Major Products
The major product formed from the reduction of this compound is (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which is an intermediate in the synthesis of the antidepressant drug duloxetine .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
The primary application of 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is as an intermediate in the synthesis of (S)-duloxetine, a medication used to treat major depressive disorder, anxiety, and chronic pain conditions. The compound's role as a precursor is crucial due to its high enantioselectivity and efficiency in the bioreduction processes involved in drug manufacturing .
Bioreduction Process
The compound can be synthesized through the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This method yields (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide with over 99.5% enantiomeric excess and more than 95% conversion efficiency within 48 hours .
Biochemical Properties
Enantioselectivity and Robustness
The bioreduction process involving this compound demonstrates remarkable robustness, tolerating high substrate concentrations (up to 30 g/L or 164 mM). This characteristic is vital for industrial applications where high yields are necessary .
Molecular Mechanism
The compound participates in metabolic pathways that convert ketones to alcohols, showcasing its biochemical significance. The reaction mechanism primarily involves the reduction of the carbonyl group to a hydroxyl group, facilitated by biocatalysts that enhance selectivity and minimize contamination risks .
Several studies have documented the effectiveness of using this compound in drug synthesis:
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Highly Enantioselective Bioreduction Study
A study published in PubMed highlighted the use of whole cells of Rhodotorula glutinis for the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, achieving significant yields and enantiomeric purity . -
Industrial Application Insights
Research indicates that utilizing biocatalysts like Rhodotorula glutinis not only improves yield but also reduces environmental impact by minimizing metal contamination during drug production processes .
Mechanism of Action
The mechanism of action for 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide involves its reduction to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which then acts as a precursor in the synthesis of duloxetine. Duloxetine functions as a dual inhibitor of serotonin and norepinephrine reuptake, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity: The hydroxy group in this compound facilitates hydrogen bonding, critical for its role as a reference standard in polar solvents . S-1’s trifluoromethyl and nitro groups confer electron-withdrawing properties, likely enhancing binding to androgen receptors .
Chirality and Pharmacological Relevance :
- The (S)-enantiomer (Duloxetine Impurity 12 ) highlights the importance of stereochemistry in drug development, as enantiomers may exhibit divergent pharmacokinetic or toxicological profiles .
Benzothiophene acrylonitriles (e.g., Compound 31) demonstrate that fused aromatic systems enhance anticancer potency by promoting interactions with tubulin or other cytoskeletal targets .
Therapeutic Applications: While this compound is non-therapeutic (used in quality control), analogs like N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide explore antiviral applications, leveraging indole’s affinity for viral proteases .
Biological Activity
Overview
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is an organic compound characterized by a thiophene ring, a hydroxy group, and an amide group. It plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of the antidepressant drug duloxetine. This compound exhibits dual inhibitory activity on serotonin and norepinephrine reuptake, making it a target for research into treatments for various psychological disorders.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems:
- Target of Action : The compound acts on serotonin and norepinephrine transporters (SERT and NET).
- Mode of Action : It functions as a dual inhibitor, affecting both serotonin and norepinephrine reuptake processes. This mechanism is crucial for enhancing mood and alleviating symptoms of depression and anxiety .
The compound has been noted for its involvement in several biochemical pathways:
- Bioreduction Process : It participates in the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide (MHTPA), showcasing robust enantioselectivity .
- Cellular Effects : The bioreduction process can tolerate high substrate concentrations, indicating its potential for industrial applications in pharmaceuticals .
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Pharmacological Applications : As an intermediate in duloxetine synthesis, this compound has been investigated for its potential therapeutic effects against depressive disorders and chronic pain conditions .
- Enzymatic Interactions : The structural components of the compound allow it to interact with biological macromolecules, potentially modulating enzyme activity and influencing signaling pathways within cells .
Case Studies
Several notable studies have explored the biological activity of compounds related to this compound:
Study 1: Enantioselective Bioreduction
A study demonstrated the use of Rhodotorula glutinis for the bioreduction of MOTPA to MHTPA, achieving high enantioselectivity and suggesting a viable method for synthesizing chiral intermediates used in pharmaceuticals .
Study 2: Antidepressant Activity
Research has shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models, supporting its role as a precursor in developing effective treatments for mood disorders .
Data Table: Biological Activity Comparison
The following table summarizes the biological activities and potencies of various compounds related to this compound.
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide, and what analytical techniques confirm its structure?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiophene ring and subsequent amidation. For example, the reaction of a thiophene-containing amine with a substituted propanoyl chloride under basic conditions (e.g., triethylamine) is a key step . Structural confirmation relies on NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight verification, and X-ray crystallography to resolve 3D conformation and bond parameters .
Q. What are the key functional groups in this compound, and how are they identified spectroscopically?
The compound features a hydroxy group, a methyl-substituted amide, and a thiophene ring. In NMR, the hydroxy proton appears as a broad singlet (~1.5–2.5 ppm), the methyl group on the amide nitrogen resonates near 2.8–3.1 ppm, and thiophene protons show distinct aromatic splitting (6.5–7.5 ppm). IR spectroscopy confirms the amide C=O stretch at ~1650 cm⁻¹ and O-H stretch at ~3300 cm⁻¹ .
Q. What are its primary applications in medicinal chemistry research?
The compound’s structural motifs (thiophene, hydroxy, and amide groups) make it a candidate for studying enzyme inhibition (e.g., anti-inflammatory targets) or receptor modulation. Derivatives of similar compounds exhibit antimicrobial and analgesic properties, suggesting potential in drug discovery .
Q. How is X-ray crystallography utilized to resolve its molecular structure?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional data. Software like SHELXL refines crystallographic models, validating stereochemistry and intermolecular interactions (e.g., hydrogen bonding) critical for understanding reactivity and bioactivity .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the compound’s reactivity in asymmetric catalysis?
DFT calculations model electron density distribution and transition states, predicting regioselectivity in reactions like catalytic asymmetric reductions. For instance, studies on similar ketones use DFT to optimize enantiomeric excess (ee) in bioreductions catalyzed by alcohol dehydrogenases .
Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis?
Enzyme engineering (e.g., directed evolution of ketoreductases) improves ee by modifying active-site residues. Fusion proteins combining reductases and cofactor-regenerating enzymes (e.g., glucose dehydrogenase) enhance catalytic efficiency and stereocontrol . Analytical methods like chiral HPLC or circular dichroism (CD) quantify ee .
Q. How are reaction conditions optimized to maximize yield and purity in multi-step syntheses?
Key parameters include solvent choice (polar aprotic solvents for amidation), temperature control (low temps to suppress side reactions), and catalyst screening (e.g., Pd for C-H activation). Continuous flow reactors improve scalability and reduce byproducts .
Q. How do molecular docking studies elucidate interactions with biological targets?
Docking simulations (using software like AutoDock) predict binding modes to enzymes or receptors. For example, the thiophene ring may engage in π-π stacking with aromatic residues, while the hydroxy group forms hydrogen bonds with catalytic sites .
Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?
Discrepancies arise from dynamic processes (e.g., tautomerism) in solution versus static crystal structures. Hybrid approaches validate results: variable-temperature NMR probes conformational flexibility, while DFT-calculated chemical shifts cross-validate experimental NMR data .
Q. What are common side reactions during synthesis, and how are they mitigated?
Oxidation of the thiophene ring or hydrolysis of the amide bond are typical issues. Protective groups (e.g., silyl ethers for hydroxy) and inert atmospheres (N₂/Ar) minimize degradation. Purification via column chromatography or recrystallization removes byproducts .
Q. Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models .
- Enantioselective Analysis : Use chiral columns (e.g., Chiralpak AD-H) for HPLC and compare retention times with standards .
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
